4-Ethyl-3-(2-phenylethenesulfonamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

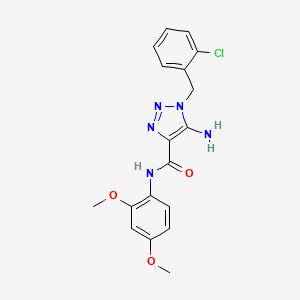

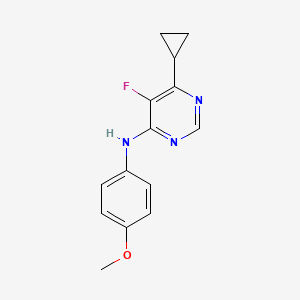

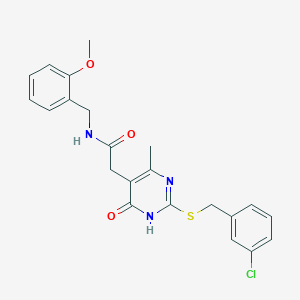

4-Ethyl-3-(2-phenylethenesulfonamido)benzoic acid, also known as EPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and contains a sulfonamide group, which gives it unique properties that make it useful for research purposes.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

- Synthetic Utility in Oligosaccharide Derivatives : The synthesis of α-isomalto-oligosaccharide derivatives and their protein conjugates involves the condensation of related sulfonamido phenyl derivatives, showcasing the utility of sulfonamide groups in complex molecule synthesis (Eby, 1979).

- Oxidative Cross-Coupling Reactions : Research demonstrates the reactivity of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes under a palladium−copper catalyst system, highlighting a method for forming complex organic structures, potentially related to or including 4-Ethyl-3-(2-phenylethenesulfonamido)benzoic acid derivatives (Miura et al., 1998).

- Conversion to Alkadienoate Esters : The pyrolysis of sulfinylated alkenoate esters, similar in reactivity to the sulfonamido groups in the compound of interest, facilitates the formation of alkadienoate esters, indicating the potential for thermal rearrangements in synthetic pathways (Tanikaga et al., 1984).

Materials Science and Environmental Chemistry

- Liquid-Crystalline Networks : The self-assembly of multifunctional hydrogen-bonding molecules, including benzoic acid derivatives, into supramolecular liquid-crystalline networks suggests applications in materials science for creating structured, responsive materials (Kihara et al., 1996).

- Renewable Building Blocks in Polymer Chemistry : Phloretic acid, related to benzoic acid derivatives, has been explored as a renewable alternative for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, indicating a route for sustainable polymer production (Trejo-Machin et al., 2017).

Propiedades

IUPAC Name |

4-ethyl-3-(2-phenylethenylsulfonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c1-2-14-8-9-15(17(19)20)12-16(14)18-23(21,22)11-10-13-6-4-3-5-7-13/h3-12,18H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQQEGUBRSSWTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2652194.png)

![1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2652201.png)

![N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2652203.png)

![N-[4-(aminomethyl)phenyl]furan-2-carboxamide](/img/structure/B2652210.png)

![(E)-methyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652212.png)

![N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652214.png)